molecular formula C21H22N4O2S B2552033 5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol CAS No. 868220-75-1

5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol

Cat. No.: B2552033
CAS No.: 868220-75-1
M. Wt: 394.49
InChI Key: YMELEISHTHTXSF-UHFFFAOYSA-N
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Description

5-[2-furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol is a member of piperidines.

Scientific Research Applications

Synthesis and Characterization

Various derivatives of 5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol have been synthesized and characterized using different spectroscopic techniques. The compounds are primarily synthesized for their potential biological activities and are characterized by IR, 1H NMR, LC–MS mass, and elemental analyses to confirm their structure (Suresh, Lavanya, & Rao, 2016).

Antimicrobial Activity

The synthesized compounds have been evaluated for their antibacterial and antifungal activities against various microorganisms. It has been found that these compounds exhibit significant biological activity against the tested strains. For instance, certain derivatives demonstrated substantial antimicrobial activity against bacteria like Escherichia coli, Staphylococcus aureus, and fungi such as Aspergillus flavus, and Candida albicans (Suresh, Lavanya, & Rao, 2016), (Abbady, 2014), (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).

Antiviral Activity

Some of the synthesized derivatives have been evaluated for their antiviral activity against the replication of HIV-1 and HIV-2. These compounds have been tested in MT-4 cells using an MTT assay, indicating their potential in antiviral therapy. Additionally, docking studies have shown that some analogues interact with the reverse transcriptase (RT) binding site of HIV-1, suggesting their mechanism of action (Khan, Hameed, Al-Masoudi, Abdul-Reda, & Simpson, 2014).

Potential in Growth Promotion

Certain derivatives of this compound have shown significant growth-promoting effects on plants, specifically mung bean radicles. This indicates potential agricultural applications where these compounds could be used to enhance plant growth and productivity (Zhang et al., 2002).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied as a potential drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future research directions would depend on the results of initial studies on this compound. If it shows promising biological activity, it could be further optimized and studied in more detail .

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-20-19(28-21-22-14-23-25(20)21)18(17-7-4-12-27-17)24-10-8-16(9-11-24)13-15-5-2-1-3-6-15/h1-7,12,14,16,18,26H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMELEISHTHTXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=CO3)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol
Reactant of Route 2
5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol
Reactant of Route 3
Reactant of Route 3
5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol
Reactant of Route 4
5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol
Reactant of Route 5
Reactant of Route 5
5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol
Reactant of Route 6
5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol

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